Sodium cobaltnitrite

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Sodium cobaltnitrite is synthesized by the oxidation of cobalt (II) salts in the presence of sodium nitrite .Molecular Structure Analysis

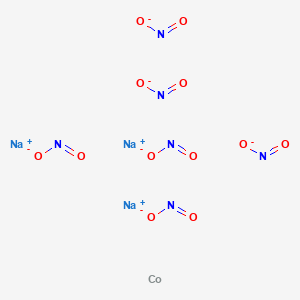

The molecular formula of Sodium cobaltnitrite is CoN6Na3O12 . It has an average mass of 403.935 Da and a monoisotopic mass of 403.859924 Da .Chemical Reactions Analysis

Sodium cobaltnitrite forms the basis of a quantitative determination of potassium, thallium, and ammonium ions. Under the recommended reaction conditions, the insoluble double salt, K2Na [Co (NO2)6]·H2O is precipitated and weighed .Physical And Chemical Properties Analysis

Sodium cobaltnitrite is a deep yellow to brown crystalline powder . It is soluble in water .Scientific Research Applications

Thermoelectric Applications and Electronic Properties

Sodium cobaltate (Na_xCoO_2), a compound closely related to sodium cobaltnitrite, has garnered significant interest for its potential in thermoelectric applications. The material's ability to undergo electrochemical alteration in sodium content directly affects its electronic conduction properties. The patterning of sodium ions within the structure has been shown to play a crucial role in the material's transport and magnetic properties, suggesting a strong interplay between its structural and electronic functionalities (Roger et al., 2007).

Catalysis and Hydrolysis Reactions

Cobalt-based catalysts, including those related to sodium cobaltnitrite structures, are extensively used in hydrolysis reactions, such as those involving sodium borohydride (NaBH4) and ammonia borane (NH3BH3). These catalysts are pivotal for generating hydrogen, a clean energy carrier. Despite their high initial activity, these catalysts tend to suffer from rapid deactivation, a challenge that ongoing research aims to overcome by elucidating the nature of the catalytically active phases and their deactivation mechanisms (Demirci & Miele, 2014).

Energy Storage and Battery Materials

Research on sodium cobaltate and related cobalt oxides has extended into the development of materials for energy storage, particularly in rechargeable sodium batteries. These materials have been evaluated as potential positive electrodes, with certain cobaltate compositions offering high discharge voltages and capacities, indicative of their suitability for high-energy-density battery applications (Chen et al., 2020).

Environmental Remediation and Sensing

Cobalt-based materials have also found applications in environmental remediation and sensing, particularly in the detection and analysis of trace metals in seawater. Research has identified alternative reactants for the sensitive detection of cobalt in seawater using catalytic voltammetry, demonstrating the versatility of cobalt compounds in environmental chemistry (Baars & Croot, 2011).

Mechanism of Action

Target of Action

Trisodium cobalt hexanitrite, also known as Sodium cobaltnitrite, is a complex inorganic compound with the formula Na3[Co(NO2)6] It’s known that this compound was used as a reagent for the qualitative test for potassium and ammonium ions .

Mode of Action

It’s known that it forms an insoluble double salt, k2na[co(no2)6]·h2o, when it reacts with potassium, thallium, and ammonium ions . This reaction forms the basis of a quantitative determination of these ions .

Biochemical Pathways

The formation of the insoluble double salt could potentially affect the concentration of potassium, thallium, and ammonium ions in the system .

Pharmacokinetics

It’s known that the compound is very soluble in water , which could potentially influence its bioavailability and distribution.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Sodium cobaltnitrite. For instance, the solubility of the compound in water suggests that the presence and concentration of water in the environment could potentially influence its action and efficacy.

Safety and Hazards

Sodium cobaltnitrite is very hazardous in case of skin contact (irritant), eye contact (irritant), ingestion, and inhalation. Prolonged exposure may result in skin burns and ulcerations. Over-exposure by inhalation may cause respiratory irritation . It is recommended to avoid contact with skin, eyes, or clothing, and to use only in a well-ventilated area .

properties

IUPAC Name |

trisodium;cobalt;hexanitrite |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.6HNO2.3Na/c;6*2-1-3;;;/h;6*(H,2,3);;;/q;;;;;;;3*+1/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTOTFDDGIZNIK-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[Na+].[Na+].[Na+].[Co] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoN6Na3O12-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trisodium;cobalt;hexanitrite | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.